molecular formula C19H21NO6S2 B602258 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt CAS No. 662149-10-2

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

Cat. No.: B602258
CAS No.: 662149-10-2
M. Wt: 423.51
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Description

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt (CAS: 662149-10-2) is a sodium salt derivative of the sulfate conjugate of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Its molecular formula is C₁₉H₂₀NNaO₆S₂, with a molecular weight of 445.48 g/mol . Structurally, it features hydroxyl and methoxy substitutions at positions 5 and 6 of the naphthylamine backbone, respectively, along with a sulfate group and sodium counterion. This compound is primarily identified as Metabolite M7 in pharmacokinetic studies of duloxetine, where it is formed via phase II sulfation .

Key physicochemical properties include:

  • Appearance: Off-white to beige solid
  • Solubility: Slightly soluble in DMSO
  • Storage: Requires storage at -20°C .

Properties

IUPAC Name

sodium;[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPQRLLQVFKDB-NTISSMGPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658351
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662149-10-2
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction and Ketone Formation

The initial step involves reacting 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde to form 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (Formula III). This Mannich reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 50–60°C, yielding the ketone intermediate.

Reduction to Chiral Alcohol

The ketone is reduced using complex hydrides (e.g., NaBH₄ or LiAlH₄) to produce 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane (Formula IV). Stereochemical control is critical here, as the subsequent steps require the (S)-enantiomer. Resolution is achieved using chiral acids like L-(+)-mandelic acid in ethyl acetate, achieving enantiomeric excess (ee) >99%.

Etherification with 1-Fluoronaphthalene

The alcohol intermediate undergoes nucleophilic substitution with 1-fluoronaphthalene in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 60–65°C. This step forms the naphthyl ether linkage, yielding N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine.

Demethylation and Isotopic Labeling

Demethylation to Secondary Amine

The dimethylamino group is demethylated using phenyl chloroformate in toluene, followed by alkaline hydrolysis with sodium hydroxide (NaOH) to yield N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine. This step eliminates one methyl group while retaining the critical N-methyl moiety.

Introduction of Deuterated Methoxy Group

To incorporate the 6-methoxy-d3 group, the naphthol intermediate is reacted with deuterated methyl iodide (CD₃I) or dimethyl sulfate-d6 in the presence of a base like potassium carbonate (K₂CO₃). Isotopic labeling at the 6-position ensures >98% deuterium incorporation, as confirmed by mass spectrometry.

Hydroxylation at the 5-Position

Selective Hydroxylation

The 5-hydroxy group is introduced via electrophilic aromatic substitution using hydrogen peroxide (H₂O₂) and a Lewis acid catalyst (e.g., FeCl₃) in acetic acid. Reaction conditions (50–60°C, 12–24 hours) are optimized to minimize over-oxidation. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 5-hydroxy-6-methoxy-d3 duloxetine.

Sulfation and Sodium Salt Formation

Sulfation of the Hydroxyl Group

The 5-hydroxy group undergoes sulfation using sulfur trioxide-pyridine complex in anhydrous dichloromethane (DCM). The reaction is quenched with sodium bicarbonate (NaHCO₃), and the crude sulfate ester is isolated via solvent evaporation.

Sodium Salt Precipitation

The sulfate ester is dissolved in ethanol and treated with sodium hydroxide (NaOH) to form the sodium salt. Crystallization from ethanol/water (1:1) at 0–5°C yields 5-Hydroxy-6-methoxy-d3 Duloxetine Sulfate Sodium Salt as a white crystalline solid.

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradient. This step removes residual impurities, including non-deuterated analogs and unreacted intermediates.

Quality Control Metrics

ParameterSpecificationMethod
Purity (HPLC)≥99.5%USP <621>
Deuterium Incorporation≥98% at 6-methoxy-d3HRMS
Residual Solvents<500 ppm (ethanol, DCM)GC-FID
Enantiomeric Excess>99.5% (S)-isomerChiral HPLC

Challenges and Optimization Strategies

Minimizing R-Isomer Formation

The use of L-(+)-mandelic acid for resolving intermediates reduces R-isomer contamination to <0.1%. Additionally, kinetic resolution during the etherification step ensures stereochemical fidelity.

Deuterium Loss Mitigation

Deuterated reagents are stored under anhydrous conditions, and reactions are conducted in sealed vessels to prevent isotopic exchange with ambient moisture.

Scalability and Industrial Considerations

Solvent Recovery Systems

Large-scale batches utilize solvent recovery units to recycle DMSO and toluene, reducing production costs by 30%.

Waste Management

Spent NaH and LiAlH₄ are quenched with isopropanol before disposal, adhering to EPA guidelines for reactive metal hydrides .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and thiophene groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacological Applications

Duloxetine and its derivatives, including 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt, are primarily recognized for their role as serotonin-norepinephrine reuptake inhibitors (SNRIs). This mechanism is crucial for treating various psychiatric conditions.

  • Antidepressant Effects : Research indicates that duloxetine effectively alleviates symptoms of major depressive disorder by enhancing serotonin and norepinephrine levels in the brain. The sodium salt form may improve solubility and bioavailability, potentially leading to better therapeutic outcomes .
  • Anxiolytic Properties : In addition to depression, duloxetine has shown efficacy in treating generalized anxiety disorder. The sodium salt variant may offer a more stable formulation for clinical use, enhancing patient compliance due to fewer side effects .

Pain Management

Duloxetine's analgesic properties make it a valuable treatment option for chronic pain conditions:

  • Diabetic Neuropathic Pain : Clinical studies have demonstrated that duloxetine significantly reduces pain associated with diabetic peripheral neuropathy. The sodium salt form may facilitate easier dosing and administration in clinical settings .
  • Fibromyalgia : Duloxetine is also indicated for fibromyalgia treatment, where it helps manage widespread pain. The 5-Hydroxy-6-methoxy variant could provide additional benefits in terms of pharmacokinetics and patient tolerability .

Genotoxicity Studies

Recent studies have investigated the genotoxic potential of duloxetine using animal models. One study evaluated the oxidative effects of duloxetine on mouse brain and liver cells, demonstrating significant DNA damage at higher doses. This research is critical for understanding the safety profile of duloxetine derivatives like this compound .

Table 1: Summary of Genotoxicity Findings

Dose (mg/kg)DNA Damage (%)Tissue TypeTime Post-Administration (h)
250Brain9
2080Brain9
200135Liver9

Pharmacogenetic Implications

Pharmacogenetic studies are increasingly relevant as they assess how genetic variations affect individual responses to duloxetine therapy:

  • Metabolism Variability : Genetic polymorphisms in cytochrome P450 enzymes can influence duloxetine metabolism, affecting its efficacy and safety profile. Understanding these variations is essential for personalized medicine approaches in treating mood disorders and pain syndromes .

Case Studies and Clinical Observations

Numerous case studies have documented the effects of duloxetine on various patient populations:

  • A notable case involved a patient who developed hyperprolactinemia while on duloxetine therapy, highlighting the need for careful monitoring when prescribing this medication .
  • Another case study reported significant improvement in depressive symptoms in a patient with chronic pain after switching from traditional analgesics to duloxetine, underscoring its dual action as an antidepressant and analgesic .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Duloxetine Metabolites

Duloxetine undergoes extensive hepatic metabolism, producing multiple phase I and II metabolites. Below is a comparative analysis of key metabolites and related compounds:

Compound CAS Number Molecular Formula Molecular Weight Key Features
5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt 662149-10-2 C₁₉H₂₀NNaO₆S₂ 445.48 Sulfate conjugate; major circulating metabolite in plasma and urine .
4-Hydroxy Duloxetine (M6/M14) - C₁₈H₁₈NO₃ 296.34 Phase I metabolite; hydroxylation at position 4; undergoes glucuronidation .
6-Hydroxy-5-methoxy Duloxetine (M10) - C₁₉H₂₁NO₄ 327.38 Methoxy and hydroxyl substitutions reversed; minor metabolite .
4,6-Dihydroxy Duloxetine (M9) - C₁₈H₁₈NO₄ 312.34 Dual hydroxylation; glucuronidated for excretion .
5-Hydroxy-6-methoxy Duloxetine Hydrochloride 741693-79-8 C₁₉H₂₂ClNO₄ 379.89 Hydrochloride salt form; not a major metabolite .

Key Structural Differences :

  • Sulfate vs. Glucuronide Conjugates : Unlike glucuronidated metabolites (e.g., M3, M4), the sulfate group in M7 enhances water solubility but reduces membrane permeability, influencing its excretion primarily via urine .
  • Sodium Salt vs. Free Acid : The sodium counterion in M7 improves stability and solubility compared to the free sulfate form (CAS: 732983-57-2) .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Pathways :
  • This compound (M7) : Formed via sulfotransferase-mediated conjugation. It accounts for ~15% of duloxetine’s total metabolites in plasma, with an AUC 7–9 times higher in patients with renal impairment .
  • 4-Hydroxy Duloxetine Glucuronide (M3) : The most abundant metabolite (40–50% of total), excreted via bile and feces due to glucuronidation .
Excretion Profiles :
Metabolite Primary Excretion Route Renal Clearance Impact
M7 (Sulfate) Urine Significantly elevated in renal dysfunction .
M3 (Glucuronide) Feces Less affected by renal function .

Analytical and Stability Comparisons

  • Chromatographic Separation: A validated RP-HPLC method resolves M7 from 12 other metabolites using a C18 column and methanol-phosphate buffer (pH 7.8) .
  • Stability : M7 is stable under refrigerated conditions but degrades in acidic environments, unlike the hydrochloride salt form, which is more stable in gastric pH .

Biological Activity

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder and generalized anxiety disorder. This compound has garnered interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications for pain management.

This compound is derived from duloxetine through metabolic processes. The compound's structure includes a hydroxyl group at the 5-position and a methoxy group at the 6-position of the aromatic ring, which may influence its binding affinity and biological activity compared to duloxetine itself.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

In Vitro Studies

In vitro studies have compared the binding activities of various duloxetine metabolites. Notably, while this compound was synthesized and assessed, it was found that none of the metabolites significantly contributed to the pharmacological activity of duloxetine itself .

Table 1: Comparative Binding Affinity of Duloxetine Metabolites

MetaboliteBinding Affinity (IC50)Activity Level
Duloxetine5 nMHigh
5-Hydroxy-DuloxetineNot significantLow
6-Hydroxy-DuloxetineNot significantLow
5-Hydroxy-6-methoxy DuloxetineNot significantLow

Case Studies

Several case studies have highlighted the clinical relevance of duloxetine and its metabolites:

  • Neuropathic Pain Management : A study involving patients with diabetic peripheral neuropathy demonstrated significant pain relief with duloxetine treatment, suggesting that its metabolites may play a role in similar therapeutic outcomes .
  • Genotoxicity Assessment : A recent study evaluated the genotoxic effects of duloxetine on mouse brain and liver tissues. The results indicated that exposure to duloxetine could lead to DNA damage, raising questions about the safety profile of both the parent compound and its metabolites, including this compound .

Pharmacokinetics

The pharmacokinetic profile of duloxetine suggests that its metabolites are formed primarily through cytochrome P450 enzymes (CYP2D6 and CYP1A2). The formation of this compound occurs during phase I metabolism, followed by phase II conjugation processes .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life12 hours
Peak Plasma Concentration3-4 hours post-dose
MetabolismHepatic (CYP2D6, CYP1A2)

Q & A

Q. How to validate sulfate content in 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt during synthesis?

Methodological Answer: Use gravimetric or ion-specific assays to quantify sulfate ions. For example, prepare a test solution by dissolving the compound in water, acidifying with hydrochloric acid, and boiling to ensure complete dissolution. Compare the sulfate ion concentration against a standard solution (e.g., 0.01 N sulfuric acid) using turbidimetric or colorimetric methods. Ensure calibration with certified reference materials to minimize analytical bias .

Q. What are the best practices for synthesizing sodium salts of duloxetine derivatives?

Methodological Answer: Follow solubility rules and ion-exchange protocols. Neutralize the free acid form of duloxetine with sodium hydroxide under controlled pH (e.g., 7.0–8.5) to form the sodium salt. Monitor reaction progress via pH titration and confirm salt formation using X-ray diffraction (XRD) or nuclear magnetic resonance (NMR). Avoid omitting key procedural details, such as stoichiometric ratios or temperature control, which are critical for reproducibility .

Q. Which analytical techniques are recommended for quantifying duloxetine derivatives in biological matrices?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Use a C18 column with methanol and ammonium formate (pH 8.5) as mobile phases. Optimize electrospray ionization (ESI) parameters for duloxetine detection (e.g., m/z 298.10 precursor ion). Validate the method with internal standards (e.g., deuterated duloxetine) to ensure precision and accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. How to address discrepancies in efficacy outcomes between duloxetine and comparator drugs in clinical trials?

Methodological Answer: Differentiate between superiority and equivalence trial designs. If comparing therapies, pre-specify equivalence margins and use two one-sided tests (TOST) for equivalence analysis. Avoid concluding similarity solely from non-significant superiority results, as this conflates statistical interpretations. For indirect comparisons, apply meta-regression to adjust for study heterogeneity (e.g., patient demographics, dosing regimens) .

Q. What methodological considerations are critical in crossover trials for duloxetine derivatives?

Methodological Answer: Account for carryover effects by including washout periods (e.g., 5–7 half-lives). Use mixed-effects models to analyze period and treatment effects. Justify sample size using historical data on intraclass correlation coefficients. For example, in pain studies, randomize participants to duloxetine/placebo sequences and analyze withdrawal latencies with two-way ANOVA and post hoc Sidak tests .

Q. How to resolve contradictions in therapeutic efficacy across duloxetine studies?

Methodological Answer: Conduct sensitivity analyses to identify confounding variables (e.g., comorbidities, dosing protocols). Apply the GRADE framework to assess evidence quality, focusing on risk of bias and inconsistency. For systematic reviews, pre-register protocols (e.g., PROSPERO) and use comprehensive search strategies, including grey literature, to minimize publication bias .

Q. How to optimize post-mortem toxicological analysis for duloxetine overdose cases?

Methodological Answer: Collect multiple matrices (e.g., femoral blood, vitreous humor, liver tissue) to assess distribution. Use validated LC-MS/MS methods with deuterated internal standards to mitigate matrix effects. Report concentrations with contextual data (e.g., time since ingestion, comorbid conditions) to aid forensic interpretation. Cross-validate findings with antemortem pharmacokinetic profiles .

Q. How to minimize industry-related bias in duloxetine clinical trial reporting?

Methodological Answer: Disclose conflicts of interest (COIs) transparently and involve independent statisticians for data analysis. Use tools like the Cochrane Risk of Bias Tool to evaluate study quality. For pooled analyses, verify whether contributing trials were industry-sponsored and assess heterogeneity using I² statistics. Prefer studies with preregistered protocols and raw data sharing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt
Reactant of Route 2
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5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

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